molecular formula C11H11BrO B8676873 5-Bromo-7-ethyl-3-methyl-1-benzofuran CAS No. 797784-51-1

5-Bromo-7-ethyl-3-methyl-1-benzofuran

Cat. No. B8676873
CAS RN: 797784-51-1
M. Wt: 239.11 g/mol
InChI Key: JIBWQONOLMQPIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-7-ethyl-3-methyl-1-benzofuran is a useful research compound. Its molecular formula is C11H11BrO and its molecular weight is 239.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-7-ethyl-3-methyl-1-benzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-7-ethyl-3-methyl-1-benzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

797784-51-1

Product Name

5-Bromo-7-ethyl-3-methyl-1-benzofuran

Molecular Formula

C11H11BrO

Molecular Weight

239.11 g/mol

IUPAC Name

5-bromo-7-ethyl-3-methyl-1-benzofuran

InChI

InChI=1S/C11H11BrO/c1-3-8-4-9(12)5-10-7(2)6-13-11(8)10/h4-6H,3H2,1-2H3

InChI Key

JIBWQONOLMQPIG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC(=C1)Br)C(=CO2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of polyphosphoric acid (461 ml) was heated to 95° C., and 1-(4-bromo-2-ethylphenoxy)propan-2-one 30 (93 gm) was added portionwise. The reaction was stirred 1 hour. The reaction was determined to be complete and the contents poured onto 1:1 hexane; 10% aqeous sodium hydroxide (2 liters). A strong exotherm was noted. The organic layer was separated and washed twice with 1 N Na2S2O3. The organic layer was then stirred with charcoal and anhydrous magnesium sulfate for 30 minutes. The reaction was filtered through celite and the solvent removed in vacuo. The crude product was run through a plug of silica gel (375 g) and eluted with hexanes. The solvent was removed in vacuo to yield 67.58 g of 5-bromo-7-ethyl-3-methylbenzofuran 31.
[Compound]
Name
polyphosphoric acid
Quantity
461 mL
Type
reactant
Reaction Step One
Name
1-(4-bromo-2-ethylphenoxy)propan-2-one
Quantity
93 g
Type
reactant
Reaction Step Two
Quantity
2 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.